![molecular formula C12H13ClFN3S B5536041 5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole](/img/structure/B5536041.png)
5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole
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Overview
Description
The compound “5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole” belongs to the class of organic compounds known as triazoles, which are compounds containing a five-member aromatic ring made up of two carbon atoms and three nitrogen atoms . The benzyl group attached to the triazole ring indicates that this compound may have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring, a propyl group, and a 2-chloro-6-fluorobenzyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the triazole ring and the 2-chloro-6-fluorobenzyl group. The sulfur atom in the thioether linkage might also play a role in its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the triazole ring, the propyl group, and the 2-chloro-6-fluorobenzyl group would likely affect its solubility, stability, and reactivity .Scientific Research Applications
1. Crystallography and Molecular Interactions
5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole and its derivatives are extensively studied in crystallography. These compounds exhibit a range of intermolecular interactions which are critical for understanding their molecular structure and behavior. Such interactions include C–H⋯O, C–H⋯SC, C–H⋯π, and C–H⋯X interactions, providing insights into their potential biological applications and material properties (Shukla et al., 2014).
2. Antimicrobial and Anticonvulsant Activity
Several studies have demonstrated the potential antimicrobial and anticonvulsant properties of 1,2,4-triazole derivatives. These compounds, including the specific chloro and fluoro substituted derivatives, have shown promising results in inhibiting microbial growth and controlling seizures, suggesting their potential therapeutic applications (Wang et al., 2006).
3. Synthesis and Modification
The synthesis and chemical modification of 1,2,4-triazole derivatives, including 5-[(2-chloro-6-fluorobenzyl)thio]-3-propyl-1H-1,2,4-triazole, are crucial areas of research. These processes allow for the exploration of new compounds with potential biological activities, thereby extending the range of possible pharmaceutical applications. Techniques like microwave-assisted synthesis and debenzylation have been employed to create novel derivatives (Zaheer et al., 2021).
4. Anticancer Activity
Compounds based on the 1,2,4-triazole structure, including variations with chloro and fluoro substituents, have been investigated for their potential anticancer activities. Some derivatives have demonstrated promising results in inhibiting the growth of cancer cells, making them potential candidates for further exploration in cancer therapeutics (Fu et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-propyl-1H-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFN3S/c1-2-4-11-15-12(17-16-11)18-7-8-9(13)5-3-6-10(8)14/h3,5-6H,2,4,7H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAMHEHYFHWYCAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NN1)SCC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-chloro-6-fluorobenzyl)thio)-3-propyl-1H-1,2,4-triazole |
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